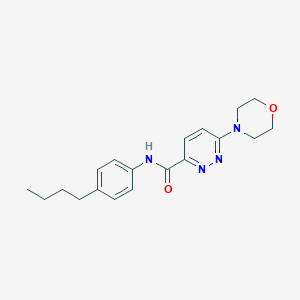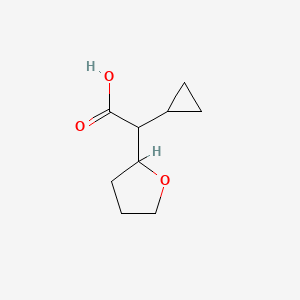![molecular formula C17H12N2O3S4 B2680579 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide CAS No. 518330-17-1](/img/structure/B2680579.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide” is a chemical compound . It has been studied for its potential anticonvulsant activity .
Synthesis Analysis
The compound has been synthesized in the context of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis was designed keeping in view the structural requirement of pharmacophore .科学的研究の応用
Antimicrobial and Antitumor Properties
Sulfonamide compounds, including N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide, have been recognized for their significant role as synthetic bacteriostatic antibiotics, combating bacterial infections and those caused by other microorganisms. Their application extends beyond antibacterial properties to include potential antitumor activities. The structural moiety of sulfonamides has been instrumental in the development of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, antioxidant, and antitumor properties (Gulcin & Taslimi, 2018). These findings underscore the relevance of sulfonamide derivatives in medicinal chemistry and highlight their potential in developing new therapeutic agents.
Environmental Impact and Biodegradation
The occurrence, toxicity, and biodegradation of condensed thiophenes, such as those found in petroleum and fossil fuels, have been a concern due to their environmental impact. Studies on benzothiophenes and their derivatives, including biodegradation pathways and the identification of metabolites in contaminated environments, shed light on their behavior and fate. This research is crucial for understanding the ecological implications of these compounds and for developing strategies to mitigate their environmental presence (Kropp & Fedorak, 1998).
Analytical and Pharmaceutical Applications
Sulfonamide-based compounds are employed in various analytical and pharmaceutical contexts, showcasing their utility in detecting and quantifying biological substances. The methods for analyzing sulfonamides using capillary electrophoresis exemplify the importance of these compounds in ensuring the quality and safety of pharmaceuticals and food products. This analytical application is crucial for maintaining strict quality control standards and for the theoretical studies of sulfonamides' behavior in biological systems (Hoff & Kist, 2009).
作用機序
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are fundamental processes in the nervous system.
Mode of Action
This compound interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the electrical properties of neurons, which can lead to a reduction in the frequency and severity of seizures.
Biochemical Pathways
The action of this compound affects several biochemical pathways. By interacting with its targets, it influences the GABAergic and glutamatergic systems, which are key pathways in the regulation of neuronal excitability . The downstream effects of this include a decrease in neuronal firing and a reduction in the propagation of seizure activity.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties . These properties can have a significant impact on the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in neuronal excitability and a reduction in the propagation of seizure activity . This can result in a decrease in the frequency and severity of seizures, providing therapeutic benefits for individuals with epilepsy.
将来の方向性
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S4/c20-13-8-7-11(19-26(21,22)16-6-3-9-23-16)10-15(13)25-17-18-12-4-1-2-5-14(12)24-17/h1-10,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMUKMGKQXFQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2680497.png)

![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)
![Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2680500.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680502.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2680503.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)

![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)
![1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene](/img/structure/B2680512.png)

